(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone

Description

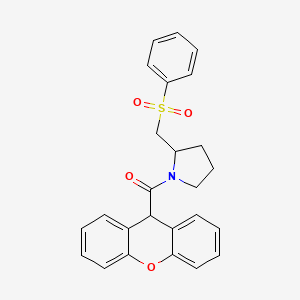

The compound (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone features a xanthen core (a tricyclic structure with two benzene rings fused via an oxygen-bridged dihydropyran) linked to a pyrrolidine ring substituted with a phenylsulfonylmethyl group.

Properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-25(24-20-12-4-6-14-22(20)30-23-15-7-5-13-21(23)24)26-16-8-9-18(26)17-31(28,29)19-10-2-1-3-11-19/h1-7,10-15,18,24H,8-9,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXSUCRAURBCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CS(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone , also known by its CAS number 1448068-94-7, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a xanthenone moiety, which may contribute to its diverse pharmacological properties.

Structure and Composition

The molecular formula for this compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 419.5 g/mol. Its structure allows it to participate in various chemical reactions typical for sulfonamide derivatives, including nucleophilic substitutions and electrophilic additions.

Synthesis

The synthesis of this compound typically involves the reaction of precursor molecules under controlled conditions. Common solvents include dichloromethane or acetonitrile, often conducted under an inert atmosphere to minimize oxidation and side reactions. Specific methodologies for synthesizing this compound have not been extensively documented in the literature but are analogous to those used for similar sulfonamide derivatives.

While detailed mechanisms of action for this compound remain to be fully elucidated, it is hypothesized that the compound may interact with various biological targets at the molecular level. Potential interactions could include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.

Pharmacological Potential

Research indicates that compounds containing similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties.

- Anticancer Properties : The xanthenone moiety has been associated with anticancer effects in various studies.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of structurally related compounds. For instance:

- Tyrosinase Inhibition : Compounds with similar scaffolds have demonstrated potent inhibition of tyrosinase, an enzyme critical in melanin production. For example, a study showed that certain phenolic compounds exhibited IC50 values as low as 0.51 μM against mushroom tyrosinase .

- Cytotoxicity Studies : In vitro experiments on B16F10 melanoma cells revealed that related compounds could significantly reduce cell viability at micromolar concentrations over 48 to 72 hours .

Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues of the Xanthen Core

9-Methoxy-9-(2-methoxyphenyl)xanthenol ()

- Molecular Formula : C21H18O3

- Key Features: Methoxy substituents at positions 9 and 2-phenyl enhance electron density on the xanthen ring. The monoclinic crystal system (P21/c) suggests a planar structure, typical of xanthenol derivatives.

- Comparison: The target compound lacks hydroxyl/methoxy groups but includes a sulfonyl group, which may increase polarity and steric bulk. This could reduce solubility in nonpolar solvents compared to methoxy-substituted analogs .

Polyphenolic Xanthones ()

- Examples : 1,2-Dihydroxy-9H-xanthen-9-one (1), 3,4-Dihydroxy-1-methyl-9H-xanthen-9-one (2).

- Key Features : Hydroxyl groups improve hydrophilicity and antioxidant activity. For instance, compound 2 showed enhanced stability in acidic conditions due to methyl substitution.

- Comparison: The phenylsulfonyl group in the target compound may offer superior metabolic stability compared to phenolic hydroxyls, which are prone to glucuronidation. However, the sulfonyl group could introduce challenges in blood-brain barrier penetration .

Thioxanthen Derivatives ()

- Example : (2S)-1-(Pyrrolidin-1-yl)-3-(9H-thioxanthen-9-yl)propan-2-ol.

- Molecular Formula: C20H23NOS

- Comparison : The target compound’s xanthen core (oxygen-bridged) may exhibit stronger hydrogen-bonding capacity, favoring interactions with polar biological targets, while thioxanthen analogs might excel in lipid-rich environments .

Pyrrolidine-Containing Analogs

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one ()

- Key Features: A simple pyrrolidine derivative with a ketone and aryl group.

- Comparison : The target compound’s phenylsulfonylmethyl group introduces steric and electronic effects that could modulate binding affinity in enzyme inhibition (e.g., kinase targets) compared to simpler pyrrolidine derivatives .

Q & A

Basic: What are the critical steps in synthesizing (2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolidine ring, sulfonylation of the phenyl group, and coupling with the xanthene moiety. Key intermediates include:

- Pyrrolidine derivatives : Prepared via nucleophilic substitution or reductive amination, confirmed by -NMR and LC-MS .

- Sulfonylated intermediates : Characterized using FT-IR (S=O stretch at ~1150–1300 cm) and -NMR for sulfonyl group confirmation .

- Final coupling : Xanthene incorporation via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, monitored by HPLC for purity (>95%) .

Basic: Which spectroscopic and analytical methods are essential for structural elucidation?

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks. NOESY confirms stereochemistry of the pyrrolidine ring .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 476.1234) and detects fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and torsional angles (e.g., dihedral angles between xanthene and pyrrolidine moieties). SHELXL refinement is standard .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonylated intermediates but may require scavengers to avoid by-products .

- Catalyst screening : Pd(PPh) for cross-coupling steps improves efficiency; kinetic studies guide optimal catalyst loading (typically 5–10 mol%) .

- Temperature gradients : Multi-step reactions often require staged heating (e.g., 0°C for sulfonylation, 80°C for coupling) to minimize decomposition .

Advanced: What methodologies assess the compound’s chemical stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify by-products (e.g., desulfonylated derivatives) .

- Photostability : Expose to UV-Vis light (300–800 nm) and analyze using LC-MS. Xanthene derivatives often show sensitivity, requiring amber storage .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability for storage) .

Advanced: How are binding affinities to biological targets quantified, and how are contradictions in data resolved?

- Surface plasmon resonance (SPR) : Measures real-time interactions (e.g., values for protein targets). Control for nonspecific binding using reference surfaces .

- Fluorescence polarization assays : Competitive binding studies with fluorescent probes (e.g., IC determination). Normalize data against DMSO controls to account for solvent effects .

- Data reconciliation : Discrepancies between techniques (e.g., SPR vs. ITC) may arise from assay conditions (temperature, buffer ions). Replicate under standardized protocols .

Advanced: How can contradictions in crystallographic data be resolved during structural refinement?

- Multi-software validation : Cross-check SHELXL-refined structures with PHENIX or REFMAC5 to identify outliers in displacement parameters .

- Twinning analysis : For ambiguous electron density, use PLATON to detect twinning and apply HKLF5 refinement in SHELXL .

- Hydrogen bonding networks : Validate using Mercury software; inconsistencies may indicate incorrect space group assignment or solvent masking .

Advanced: What computational approaches predict degradation pathways and reactive intermediates?

- DFT calculations : Simulate degradation mechanisms (e.g., hydrolysis of sulfonyl groups) using Gaussian09 at the B3LYP/6-31G* level. Compare with experimental LC-MS data .

- Molecular dynamics (MD) : Predict aggregation or solvent interactions under physiological conditions (GROMACS, AMBER force fields) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.